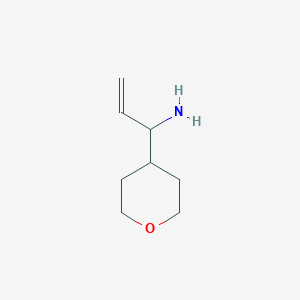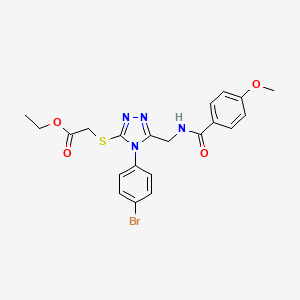
2-(3-Chloro-6-methylpyridazin-4-yl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Chloro-6-methylpyridazin-4-yl)-1,3-thiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Properties
Research has shown that the synthesis of thiazole derivatives, including compounds similar to "2-(3-Chloro-6-methylpyridazin-4-yl)-1,3-thiazole," involves complex chemical procedures that yield compounds expected to be biologically active due to their specific structural features. For instance, the synthesis of quinazolinone derivatives and their potential biological activity have been explored, highlighting the chemical versatility and potential utility of thiazole compounds in developing new pharmaceuticals and agrochemicals (Párkányi & Schmidt, 2000).
Antimicrobial and Antifungal Applications
Thiazole derivatives have been investigated for their antimicrobial and antifungal properties. A study on pyridazinone-substituted 1,3,4-thiadiazoles and oxadiazoles revealed their fungicidal activity, especially against wheat leaf rust, indicating the potential of thiazole compounds in agricultural applications to protect crops from fungal diseases (Zou et al., 2002).
Corrosion Inhibition
Thiazole derivatives have also been found to act as effective corrosion inhibitors for metals. The study of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions demonstrates the application of these compounds in extending the life of metal structures and components by preventing corrosion, which is crucial in industries such as oil and gas, and construction (Hu et al., 2016).
Anticancer Activity
The exploration of thiazole-based heterocycles for their anticancer properties has led to the identification of compounds that show promising activity against various cancer cell lines. A novel series of thiazole-based heterocycles demonstrated potential antitumor, antimicrobial, and hepatoprotective activities, with specific chlorine-containing derivatives showing significant potency against human hepatocellular carcinoma, colorectal carcinoma, and breast cancer cell lines (Abu-Melha et al., 2019).
Properties
IUPAC Name |
2-(3-chloro-6-methylpyridazin-4-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c1-5-4-6(7(9)12-11-5)8-10-2-3-13-8/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFRMFCNPDEXBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)Cl)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138562-86-2 |
Source


|
| Record name | 3-chloro-6-methyl-4-(1,3-thiazol-2-yl)pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2687563.png)



![1-(3-(1H-imidazol-1-yl)propyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2687571.png)


![(E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B2687578.png)





